molecular formula C42H45N11O6 B1193814 ZNL-02-096

ZNL-02-096

カタログ番号: B1193814
分子量: 799.893
InChIキー: LZUDSNUROXNVPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZNL-02-096 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Developed by conjugating the clinical-stage Wee1 inhibitor AZD1775 (adavosertib) to the cereblon (CRBN)-binding ligand pomalidomide, ZNL-02-096 leverages the ubiquitin-proteasome system to induce Wee1 degradation in a CRBN-dependent manner . This approach addresses key limitations of AZD1775, such as off-target inhibition of polo-like kinase 1 (PLK1) and dose-limiting toxicities .

Key attributes of ZNL-02-096 include:

  • Sub-micromolar degradation potency: Achieves Wee1 degradation at doses 10-fold lower than AZD1775’s inhibitory concentrations .
  • Selectivity: Retains AZD1775’s biochemical selectivity but avoids PLK1 degradation, mitigating hematologic side effects .
  • Synergy with PARP inhibitors: Demonstrates enhanced efficacy in ovarian cancer models when combined with Olaparib, a PARP inhibitor, by exacerbating DNA damage and G2/M checkpoint disruption .

特性

分子式

C42H45N11O6

分子量

799.893

IUPAC名

4-((3-(4-(4-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)phenyl)piperazin-1-yl)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)

InChIキー

LZUDSNUROXNVPH-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCN4CCN(C5=CC=C(NC6=NC=C7C(N(C8=NC(C(C)(O)C)=CC=C8)N(CC=C)C7=O)=N6)C=C5)CC4)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ZNL-02-096

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

AZD1775 (Adavosertib)

Parameter AZD1775 ZNL-02-096
Mechanism ATP-competitive Wee1 inhibitor PROTAC-mediated Wee1 degradation
Selectivity Inhibits Wee1 and PLK1 Degrades Wee1; spares PLK1
Potency IC₅₀ ~100 nM (Wee1) DC₅₀ ~10 nM (Wee1 degradation)
Clinical Limitations Dose-limiting toxicities (e.g., myelosuppression) Reduced off-target effects due to PLK1 sparing
Combination Potential Synergizes with PARP inhibitors but requires sequential dosing to minimize toxicity Maintains synergy with Olaparib at lower doses

Key Distinction : ZNL-02-096’s PROTAC mechanism enables catalytic, substoichiometric degradation of Wee1, achieving sustained target suppression without prolonged drug exposure .

ZN-c3

ZN-c3 is an oral, ATP-competitive Wee1 inhibitor currently in Phase I/II trials for solid tumors.

  • Safety Profile : Predominantly mild-to-moderate adverse effects (nausea, diarrhea) vs. AZD1775’s hematologic toxicities .
  • Clinical Activity : Partial responses observed in platinum-resistant ovarian cancer .

CRBN-Dependent Molecular Glue Degraders (Compounds 1 and 10)

Recent studies identified CRBN-dependent molecular glue degraders (e.g., Compounds 1 and 10) with cytotoxic effects comparable to ZNL-02-096 . These compounds exploit a distinct mechanism by inducing proximity between Wee1 and CRBN without requiring a covalent linker. Key differences include:

  • Drug-Likeness : Molecular glues may exhibit superior pharmacokinetic properties due to smaller molecular weights .
  • Cytotoxicity : Compounds 1 and 10 show variable cell death induction despite similar Wee1 degradation, suggesting context-dependent efficacy .

Other PROTACs (VHL-Based Wee1 Degraders)

Marine C. Aublette et al. developed PROTACs using von Hippel-Lindau (VHL) E3 ligase ligands instead of CRBN . While these degraders also spare PLK1, their reliance on VHL may alter tissue specificity or degradation kinetics compared to ZNL-02-096 .

Research Findings and Clinical Implications

  • Toxicity Mitigation : By avoiding PLK1 inhibition, ZNL-02-096 reduces hematologic side effects, a critical advantage over AZD1775 .
  • Emerging Competitors : Molecular glues and VHL-based PROTACs represent alternative strategies, but ZNL-02-096 remains the most extensively validated Wee1 degrader in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZNL-02-096
Reactant of Route 2
Reactant of Route 2
ZNL-02-096

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。